Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate
Description
Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate is a fused heterocyclic compound featuring a pyrazolo-triazine core with two ethyl ester groups at positions 3 and 8 and an amino substituent at position 2. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science. The ethyl ester groups enhance solubility in organic solvents, while the amino group provides a site for further functionalization, such as azo coupling or alkylation .
Properties
IUPAC Name |
diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-3-19-10(17)6-5-13-16-8(12)7(11(18)20-4-2)14-15-9(6)16/h5H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTANXDMBOGSQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of diethyl esters with aminopyrazoles in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of production method depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents and annelated rings, which influence their physical, chemical, and biological properties. Key comparisons include:
Thermal and Physicochemical Properties
- Thermal Stability : Bridged nitro derivatives (e.g., compound 35) exhibit superior thermal stability (Td > 300°C) compared to ester-containing analogs, where decomposition temperatures are likely lower due to ester lability .
- Density : Nitro-substituted compounds (e.g., 35: 1.85 g/cm³) have higher densities than ester derivatives, making them more suitable as high-energy-density materials (HEDMs) .
- Solubility : Ethyl ester groups improve solubility in polar aprotic solvents, whereas tert-butyl or aryl substituents reduce solubility .
Biological Activity
Diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate (CAS Number: 115423-04-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings and case studies.
- Molecular Formula : C11H13N5O4
- Molecular Weight : 279.256 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)OCC
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine derivatives. For instance:
- Cell Line Studies : A derivative exhibited significant cytotoxicity against various cancer cell lines:
These findings suggest that diethyl derivatives may inhibit key signaling pathways involved in cancer cell proliferation.
The mechanism by which diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine exerts its effects may involve:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : This pathway is crucial for cell growth and survival. Inhibition leads to reduced phosphorylation of AKT and subsequent apoptosis in cancer cells .
Additional Biological Activities
Beyond anticancer effects, compounds in this class have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated inhibitory effects against bacterial DNA gyrase, a validated target for antibacterial drug development .
Case Study 1: In Vivo Efficacy
A study investigated the in vivo efficacy of a related compound in a nude mouse xenograft model. The results indicated a significant reduction in tumor volume upon treatment with the compound, reinforcing its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has shown that specific substitutions on the triazine ring enhance biological activity. Compounds with polar substituents exhibited improved solubility and bioavailability .
Table 1: IC50 Values of Diethyl Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Diethyl derivative A | A549 | 0.20 |
| Diethyl derivative B | MCF-7 | 1.25 |
| Diethyl derivative C | HeLa | 1.03 |
| Diethyl derivative D | HepG2 | 12.21 |
Table 2: Comparison of Biological Activities
| Activity Type | Compound | Effect |
|---|---|---|
| Anticancer | Diethyl derivative A | Significant cytotoxicity |
| Antibacterial | Diethyl derivative B | Inhibitory effect on DNA gyrase |
Q & A
Q. What are the common synthetic routes for preparing diethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3,8-dicarboxylate?
The compound is typically synthesized via multistep regioselective cyclization. A key approach involves N-alkylation of hydantoin precursors followed by C5-thionation and intramolecular heterocondensation with hydrazine hydrate . For example, hydrazine hydrate (20 equiv) in ethanol under reflux with molecular sieves yields imidazo[5,1-c][1,2,4]triazine derivatives in ~90% efficiency . Alternative methods include bromination of pyrazolo-triazine precursors in the presence of carboxylic acids (e.g., acetic acid or benzoic acid) .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques:
- 1H/13C NMR : Absence of a proton signal at 5.6 ppm confirms nitrosation at the 7-C position .
- UV-Vis : λmax ~560 nm indicates aromatic nitroso chromophores .
- MS/HRMS : High-resolution mass spectrometry validates molecular weight and purity (e.g., HRMS (ESI) for derivatives shows <5 ppm error) .
- X-ray diffraction : Determines crystal packing and regioselectivity in metal salt derivatives .
Q. What are the primary applications of this compound in academic research?
The compound serves as a precursor for fused heterocycles with applications in:
- Energetic materials : Derivatives like 4-amino-3,8-dinitropyrazolo-triazine exhibit high thermal stability (Td = 315°C) and detonation velocity (~8,500 m/s), making them candidates for insensitive high-energy-density materials (HEDMs) .
- Pharmaceutical intermediates : Functionalization via N-alkylation (e.g., with propargyl bromide) generates libraries for bioactivity screening .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-triazine synthesis be addressed?
Regioselectivity is controlled by reaction conditions:
- Solvent choice : Ethanol promotes N5–C5 cyclization over N1–C2 pathways .
- Catalysts : Molecular sieves (4 Å) improve yields by absorbing water, shifting equilibrium toward product formation .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at C3 direct nucleophilic substitution to specific positions . Conflicting methods in literature can be resolved by optimizing stoichiometry (e.g., excess hydrazine) and reaction time .
Q. What mechanistic insights explain the thermal stability of its energetic derivatives?
Thermal stability (Td >300°C) arises from:
- Conjugated π-systems : Fused triazolo-triazine rings delocalize electron density, reducing decomposition rates .
- Hydrogen-bond networks : In metal salts (e.g., K+ or Cs+ derivatives), ionic interactions enhance crystal lattice stability .
- Nitrogen-rich frameworks : High nitrogen content (e.g., 35% in compound 35) releases inert N2 gas upon decomposition, mitigating exothermicity .
Q. How do reaction conditions influence the tautomeric equilibrium of nitroso derivatives?
Nitroso-hydroxyimino tautomerism is pH-dependent:
- Acidic media : Stabilize hydroxyimino tautomers (e.g., 1H-7-hydroxyimino-6-methyl-3-phenyl derivatives) as triazolium salts .
- Neutral/basic conditions : Favor nitroso forms, confirmed by UV-Vis (λmax ~560 nm) and NMR absence of 7-C proton signals . Kinetic studies using variable-temperature NMR can quantify equilibrium shifts .
Methodological Considerations
Q. What strategies optimize N-alkylation for diversifying pyrazolo-triazine scaffolds?
- Alkylating agents : Methyl iodide or propargyl bromide in DMF with NaH yield N-methyl/propargyl derivatives .
- Protection-deprotection : tert-Butyl groups shield reactive sites during bromination, enabling post-functionalization .
- Purification : Column chromatography (silica gel) or preparative HPLC isolates products with >95% purity .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often stem from:
- Reagent quality : Anhydrous solvents and fresh hydrazine hydrate improve reproducibility .
- Scale effects : Multigram syntheses require slower addition rates to avoid exothermic side reactions .
- Analytical validation : Cross-checking NMR assignments with 2D HMBC spectra ensures correct structural identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
